5-Methoxyuridine

Description

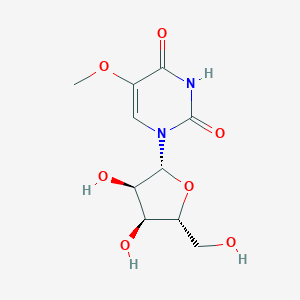

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIATBNUWJBBGT-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35542-01-9 | |

| Record name | 5-Methoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35542-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035542019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methoxyuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Origin of 5-Methoxyuridine in tRNA

For researchers, scientists, and drug development professionals, understanding the landscape of tRNA modifications is paramount for deciphering the intricacies of gene expression and for the development of novel therapeutics. This guide provides an in-depth exploration of the discovery and origin of a key modified nucleoside, 5-methoxyuridine (mo5U), found in the transfer RNA of certain organisms.

Discovery and Initial Characterization

The first identification of this compound was a significant step in recognizing the diversity of post-transcriptional modifications in tRNA.

Initial Sighting in Bacillus subtilis

In the mid-1970s, researchers investigating the tRNA of the Gram-positive bacterium Bacillus subtilis identified a novel, modified nucleoside. This new constituent was found at the first position (the "wobble" position) of the anticodon in tRNA molecules specific for alanine (B10760859) (tRNAAla), threonine (tRNAThr), and valine (tRNAVal)[1][2].

Analytical Techniques Employed

The identification of this new molecule, designated N, was accomplished through a combination of analytical techniques common at the time[1][2]:

-

UV Absorption Spectrophotometry: The unknown nucleoside exhibited a characteristic ultraviolet (UV) absorption spectrum, providing initial clues to its chemical nature.

-

Thin-Layer Chromatography (TLC): The modified nucleoside showed distinct migration patterns (Rf values) on TLC plates under various solvent systems, allowing for its separation and comparison with known compounds.

-

Mass Spectrometry (MS): Mass spectral analysis provided crucial information about the molecular weight and fragmentation pattern of the unknown nucleoside, which was then compared to a chemically synthesized standard of this compound to confirm its identity[1][2].

The convergence of data from these methods unequivocally identified the new minor constituent as this compound.

The Origin of this compound: A Biosynthetic Pathway

The synthesis of this compound in tRNA is a multi-step enzymatic process that builds upon a precursor modified nucleoside.

The Precursor: 5-hydroxyuridine (B57132)

Experimental evidence has shown that this compound, along with the related modification 5-carboxymethoxyuridine (cmo5U) found in Gram-negative bacteria, are both derived from a common precursor: 5-hydroxyuridine (ho5U)[3][4][5]. The formation of ho5U itself is a complex process, with studies in B. subtilis identifying the yrrMNO operon as important for its biosynthesis[6].

The Key Enzyme: TrmR

The final step in the biosynthesis of this compound is the methylation of the 5-hydroxyl group of ho5U. In Bacillus subtilis, this reaction is catalyzed by the enzyme TrmR (formerly known as YrrM)[5][7]. TrmR is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase[5][7]. The enzyme transfers a methyl group from SAM to the 5-hydroxyuridine already present in the tRNA molecule, forming this compound and S-adenosyl-L-homocysteine (SAH) as a byproduct[7][8].

The identification of TrmR as the responsible methyltransferase was achieved by screening uncharacterized SAM-dependent methyltransferases from B. subtilis for their ability to form mo5U[5][7]. This was ingeniously tested in a cmoB-deficient strain of Escherichia coli, which accumulates the ho5U precursor[5][7].

Catalytic Mechanism

The catalytic mechanism of tRNA (uracil-5-)-methyltransferases, the family to which TrmR belongs, is thought to involve a covalent catalysis mechanism. The enzyme forms a Michael adduct with the uridine (B1682114) residue by the attack of a nucleophilic group from the enzyme (likely a cysteine thiol group) at the C6 position of the pyrimidine (B1678525) ring[9]. This generates a reactive anion at the C5 position, which then attacks the methyl group of SAM, leading to methylation[9].

Function of this compound in tRNA

The presence of this compound at the wobble position of the anticodon has significant implications for the function of tRNA in protein synthesis.

Expanding Codon Recognition

The wobble hypothesis, as originally proposed, has been expanded to account for the effects of modified nucleosides. Modifications at the wobble uridine, such as this compound, are believed to enhance the translational fidelity of the ribosome[5][7]. These modifications can influence the conformational properties of the anticodon loop, allowing for non-canonical base pairing with the third base of the codon. It has been suggested that tRNAs containing this compound or the related 5-carboxymethoxyuridine can recognize not only codons ending in A and G, but also those ending in U[10][11]. This expanded decoding capacity allows a single tRNA species to read multiple codons, which is particularly important in organisms with smaller sets of tRNA genes. In B. subtilis, this compound is the most abundant wobble modification, present in approximately 25% of the total tRNA[12].

Quantitative Data

The following tables summarize key quantitative data related to the discovery and characterization of this compound.

Table 1: Chromatographic and Spectroscopic Data for the Initial Identification of this compound

| Parameter | Value | Reference |

| Thin-Layer Chromatography (Rf values) | ||

| Solvent System A | Data not available in abstract | [1] |

| Solvent System B | Data not available in abstract | [1] |

| UV Absorption Spectra | ||

| λmax at pH 7.0 | Data not available in abstract | [1] |

| λmax at pH 12.0 | Data not available in abstract | [1] |

| Mass Spectrometry | ||

| Key Fragments (m/z) | Data not available in abstract | [1] |

Note: Specific quantitative values from the original discovery paper were not available in the searched abstracts. A full review of the original publication would be required to populate this table.

Table 2: Abundance and Location of this compound in Bacillus subtilis

| Parameter | Finding | Reference |

| Abundance in total tRNA | ~25% | [12] |

| Location | Wobble position (first position) of the anticodon | [1][2] |

| tRNA species | tRNAAla, tRNAThr, tRNAVal, tRNAPro, tRNASer | [1][2][12] |

Experimental Protocols

The following are generalized protocols for key experiments related to the study of this compound in tRNA, based on modern methodologies.

tRNA Isolation and Purification

-

Cell Culture and Harvest: Grow Bacillus subtilis cells in an appropriate medium to the desired growth phase (e.g., mid-log phase). Harvest the cells by centrifugation.

-

Total RNA Extraction: Resuspend the cell pellet in a lysis buffer and perform total RNA extraction using a method such as phenol-chloroform extraction or a commercial RNA purification kit. To preserve the aminoacylation status of tRNA, extractions should be performed under acidic conditions and at low temperatures[13][14].

-

tRNA Enrichment: Purify tRNA from the total RNA sample. This can be achieved through methods like anion-exchange chromatography (e.g., DEAE-cellulose chromatography) or high-performance liquid chromatography (HPLC)[15][16][17].

Analysis of Modified Nucleosides by LC-MS

-

Enzymatic Hydrolysis: The purified tRNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase I, followed by alkaline phosphatase.

-

Liquid Chromatography Separation: The resulting mixture of nucleosides is separated by reversed-phase high-performance liquid chromatography (RP-HPLC)[15][16].

-

Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a mass spectrometer. The individual nucleosides, including this compound, are identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns (tandem mass spectrometry or MS/MS)[15][16][18]. Dynamic multiple reaction monitoring (DMRM) can be used for sensitive and specific quantification[15][16].

In Vitro Methylation Assay for TrmR Activity

-

Substrate Preparation: Prepare undermodified tRNA containing 5-hydroxyuridine. This can be isolated from a trmR knockout strain of B. subtilis or by in vitro transcription of the desired tRNA gene.

-

Enzyme Purification: Purify recombinant TrmR protein, for example, from an E. coli expression system.

-

Reaction Mixture: Set up a reaction mixture containing the undermodified tRNA, purified TrmR, and the methyl donor, S-adenosyl-L-methionine (SAM), in an appropriate reaction buffer.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

Product Analysis: Stop the reaction and analyze the formation of this compound in the tRNA product. This can be done by digesting the tRNA to nucleosides and analyzing the products by HPLC or LC-MS, as described above[8].

Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its analysis.

Caption: Biosynthetic pathway of this compound in tRNA.

Caption: Experimental workflow for tRNA modification analysis.

References

- 1. This compound: a new minor constituent located in the first position of the anticodon of tRNAAla, tRNAThr, and tRNAVal from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. On the biosynthesis of this compound and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of Genes Required for 5-Hydroxyuridine Synthesis in Bacillus subtilis and Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic mechanism and inhibition of tRNA (uracil-5-)methyltransferase: evidence for covalent catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The wobble hypothesis revisited: Uridine-5-oxyacetic acid is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of expanding the decoding capacity of tRNAs by modification of uridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocols · Benchling [benchling.com]

- 14. tRNA Northern Analysis [protocols.io]

- 15. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 16. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass Spectrometry-Based Direct Sequencing of tRNAs De Novo and Quantitative Mapping of Multiple RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 5-Methoxyuridine Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxyuridine (mo5U) is a post-transcriptional modification found at the wobble position (position 34) of the anticodon in certain transfer RNAs (tRNAs) in bacteria. This modification is particularly characteristic of Gram-positive bacteria, such as Bacillus subtilis. The presence of mo5U in the anticodon loop is crucial for accurate and efficient protein synthesis, as it enhances the decoding of specific codons. Understanding the biosynthesis of this modified nucleoside is of significant interest for researchers in molecular biology, microbiology, and drug development, as the enzymes involved in this pathway represent potential targets for novel antimicrobial agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in bacteria, including the enzymes, substrates, and chemical transformations involved. It also presents detailed experimental protocols and quantitative data to facilitate further research in this area.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in bacteria is a two-step enzymatic process that modifies a uridine (B1682114) residue already incorporated into a tRNA molecule. The pathway begins with the hydroxylation of uridine at the C5 position, followed by a methylation reaction.

Step 1: Hydroxylation of Uridine to 5-Hydroxyuridine (B57132) (ho5U)

The initial and crucial step in the biosynthesis of mo5U is the conversion of uridine (U) at position 34 of the tRNA anticodon to 5-hydroxyuridine (ho5U). This hydroxylation reaction is a shared precursor step for the synthesis of both mo5U in Gram-positive bacteria and 5-carboxymethoxyuridine (cmo5U) in Gram-negative bacteria.[1][2]

The enzymatic machinery responsible for this hydroxylation is still being fully elucidated. However, studies in Bacillus subtilis have implicated the yrrMNO operon in the efficient synthesis of ho5U.[3] Specifically, YrrN and YrrO are homologs of the peptidase U32 family, which are thought to be involved in this process.[3] In Escherichia coli, the gene yegQ, another peptidase U32 homolog, is involved in ho5U synthesis.[3] These enzymes are believed to be Fe-S cluster proteins.[3]

Step 2: Methylation of 5-Hydroxyuridine to this compound (mo5U)

In Gram-positive bacteria, the final step is the methylation of the 5-hydroxyl group of ho5U to form mo5U. This reaction is catalyzed by the enzyme TrmR (tRNA (5-hydroxyuridine-5-O)-methyltransferase), also known as YrrM.[4][5] TrmR utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, transferring the methyl group to the oxygen atom at the C5 position of the uridine base.[4][6] The reaction results in the formation of this compound within the tRNA and S-adenosyl-L-homocysteine (SAH) as a byproduct.

The overall reaction catalyzed by TrmR is as follows: ho5U-tRNA + S-adenosyl-L-methionine ⇌ mo5U-tRNA + S-adenosyl-L-homocysteine

Contrasting Pathway in Gram-Negative Bacteria

It is noteworthy that Gram-negative bacteria, such as E. coli, utilize the same ho5U precursor but synthesize a different modification, 5-carboxymethoxyuridine (cmo5U), and its derivative 5-methoxycarbonylmethoxyuridine (mcmo5U).[6][7] This pathway involves two key enzymes, CmoA and CmoB. CmoA synthesizes a unique carboxylated derivative of SAM, carboxy-S-adenosylmethionine (cx-SAM), from chorismate and SAM. CmoB then transfers the carboxymethyl group from cx-SAM to ho5U-tRNA to form cmo5U-tRNA.[4] This divergence in the modification pathway at the same tRNA position highlights a key metabolic difference between Gram-positive and Gram-negative bacteria, offering a potential avenue for selective drug targeting.

Quantitative Data

| Parameter | Value | Organism/Enzyme | Notes |

| TrmR (YrrM) | |||

| Optimal pH | ~8.0 | E. coli tRNA (m5U54)-methyltransferase | General pH optimum for many methyltransferases. |

| Substrates | |||

| Km for tRNA | 80 nM | E. coli tRNA (m5U54)-methyltransferase | Indicates high affinity for the tRNA substrate. |

| Km for SAM | 0.87 - 17 µM | Calf thymus protein methylase II, E. coli tRNA (m5U54)-methyltransferase | Demonstrates the typical affinity range for the methyl donor.[8] |

| Intracellular SAM concentration | ~25 µM (log phase) | Bacillus subtilis | This concentration is generally sufficient to support methyltransferase activity. |

Experimental Protocols

Purification of Recombinant TrmR (YrrM) from Bacillus subtilis

This protocol describes the expression and purification of His-tagged TrmR from E. coli.

1. Expression Vector and Transformation:

-

The coding sequence of the trmR (yrrM) gene from B. subtilis is cloned into an expression vector (e.g., pET series) with an N-terminal hexahistidine (His6) tag.

-

The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

-

A single colony is used to inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

-

The overnight culture is used to inoculate 1 L of LB medium with the antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The culture is then incubated overnight at a lower temperature (e.g., 18-25°C) with shaking to enhance soluble protein expression.

3. Cell Lysis:

-

Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

4. Affinity Chromatography:

-

The cleared lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole).

-

The His-tagged TrmR protein is eluted with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250-500 mM imidazole).

5. Protein Purity and Storage:

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

The purified protein can be dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and stored at -80°C.

In Vitro TrmR Methyltransferase Assay

This assay is designed to measure the activity of purified TrmR by monitoring the transfer of a radiolabeled methyl group from SAM to a tRNA substrate.

1. Substrate Preparation:

-

An in vitro transcribed tRNA substrate (e.g., B. subtilis tRNAAla) lacking the mo5U modification is required. This can be prepared by in vitro transcription using a T7 RNA polymerase system from a DNA template. The tRNA should be properly folded by heating and slow cooling in a buffer containing MgCl2.

-

Alternatively, total tRNA can be isolated from a trmR deletion mutant of B. subtilis, which will contain tRNA with the ho5U precursor.

2. Reaction Mixture:

-

The standard reaction mixture (e.g., 50 µL total volume) contains:

-

50 mM Tris-HCl, pH 8.0

-

5 mM MgCl2

-

1 mM DTT

-

1-5 µM of the tRNA substrate

-

10 µM [3H]-S-adenosyl-L-methionine (radiolabeled SAM)

-

100-500 nM of purified TrmR enzyme

-

3. Reaction and Quenching:

-

The reaction is initiated by the addition of the TrmR enzyme.

-

The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) or by spotting the reaction mixture onto filter paper and precipitating the tRNA with trichloroacetic acid (TCA).

4. Quantification of Methylation:

-

If using filter paper precipitation, the filters are washed with cold 5% TCA and then with ethanol (B145695) to remove unincorporated [3H]-SAM.

-

The radioactivity incorporated into the tRNA on the filters is measured by liquid scintillation counting.

-

The amount of methylated tRNA is calculated based on the specific activity of the [3H]-SAM.

Quantification of this compound in tRNA by Mass Spectrometry

This method allows for the sensitive and accurate quantification of mo5U in total tRNA isolated from bacteria.[9][10]

1. tRNA Isolation and Digestion:

-

Total tRNA is isolated from bacterial cells using standard protocols (e.g., phenol-chloroform extraction followed by ethanol precipitation).

-

The purified tRNA is completely digested to its constituent nucleosides using a mixture of nucleases, such as nuclease P1 and bacterial alkaline phosphatase.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

-

The nucleoside mixture is separated by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) operating in positive ion mode.

-

The mass spectrometer is set up for multiple reaction monitoring (MRM) to specifically detect and quantify mo5U. The MRM transition for mo5U is the fragmentation of the protonated molecular ion (m/z 275.1) to the protonated base (m/z 143.0).

3. Quantification:

-

A standard curve is generated using known concentrations of a synthetic this compound standard.

-

The amount of mo5U in the tRNA sample is determined by comparing its peak area in the chromatogram to the standard curve.

-

The quantity of mo5U can be expressed as a molar ratio relative to one of the canonical nucleosides (e.g., adenosine) to normalize for the total amount of tRNA analyzed.

Visualizations

Biosynthesis Pathway of this compound

Caption: Biosynthesis of this compound in Gram-positive bacteria.

Comparison of Wobble Uridine Modification Pathways

Caption: Divergent pathways of wobble uridine modification in bacteria.

Experimental Workflow for Studying mo5U Biosynthesis

Caption: Workflow for the study of this compound biosynthesis.

Conclusion

The biosynthesis of this compound in bacteria is a specialized tRNA modification pathway that plays a critical role in ensuring translational fidelity. The key enzyme in Gram-positive bacteria, TrmR, which catalyzes the final methylation step, represents a promising target for the development of novel antibiotics due to its absence in eukaryotes and its divergence from the corresponding pathway in Gram-negative bacteria. The technical information and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the enzymology, regulation, and biological significance of this important pathway. Future research focused on elucidating the precise kinetic parameters of TrmR and the detailed mechanism of the initial hydroxylation step will be crucial for a complete understanding of mo5U biosynthesis and for exploiting this pathway for therapeutic purposes.

References

- 1. On the biosynthesis of this compound and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Genes Required for 5-Hydroxyuridine Synthesis in Bacillus subtilis and Escherichia coli tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Genes Required for 5-Hydroxyuridine Synthesis in Bacillus subtilis and Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. uniprot.org [uniprot.org]

- 6. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Studies on the kinetic mechanism of S-adenosylmethionine: protein O-methyltransferase of calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

fundamental properties of 5-methoxyuridine nucleoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyuridine (mo⁵U) is a naturally occurring modified nucleoside found in the transfer RNA (tRNA) of certain bacteria. In recent years, it has garnered significant attention in the field of mRNA therapeutics. Its incorporation into in vitro transcribed (IVT) mRNA has been shown to be a potent strategy for evading the innate immune system, thereby enhancing the stability and translational efficiency of mRNA-based drugs and vaccines. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, biological role, and impact on innate immune signaling pathways. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development in this area.

Core Properties of this compound

This compound is a derivative of the pyrimidine (B1678525) nucleoside uridine (B1682114), with a methoxy (B1213986) group (-OCH₃) substituted at the C5 position of the uracil (B121893) base.[1] This modification imparts unique chemical and biological properties to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄N₂O₇ | [1] |

| Molecular Weight | 274.23 g/mol | [1] |

| Melting Point | 217–218 °C | [2] |

| Appearance | White solid | [2] |

| UV λmax | 278 nm (in Tris-HCl, pH 7.5) | [3] |

| Extinction Coefficient (ε) | 8.3 L mmol⁻¹ cm⁻¹ (at 278 nm) | [3] |

Table 1: Physicochemical Properties of this compound

Solubility

Spectroscopic Data

Detailed spectroscopic data with peak assignments for this compound is not extensively published. For reference, the expected spectral characteristics are outlined below based on the analysis of similar uridine derivatives.[5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ribose sugar protons, the C6-H proton of the uracil ring, and a singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the ribose moiety and the uracil base, including the carbon of the methoxy group.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for O-H, N-H, C-H, C=O, and C-O stretching and bending vibrations, consistent with its molecular structure.[5]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural information.[1]

Biological Role and Significance

Natural Occurrence and Biosynthesis

This compound is a naturally occurring modification found at the wobble position (position 34) of the anticodon in certain tRNAs of Gram-positive bacteria, such as Bacillus subtilis. It is believed to play a role in enhancing the fidelity of translation.

The biosynthesis of this compound proceeds from the precursor 5-hydroxyuridine (B57132) (ho⁵U).[4][6] The methyl group is transferred from S-adenosylmethionine (SAM) to the 5-hydroxyl group of ho⁵U, a reaction catalyzed by a specific methyltransferase.[7]

References

- 1. MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Methoxy-UTP, Nucleotides for mRNA Modification - Jena Bioscience [jenabioscience.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents [mdpi.com]

- 6. On the biosynthesis of this compound and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-Methoxyuridine in Translational Fidelity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position of the anticodon, are crucial for ensuring the accuracy and efficiency of protein synthesis. 5-methoxyuridine (mo5U) and its derivatives, found predominantly in bacteria, represent a key class of these modifications. This technical guide provides a comprehensive overview of the role of this compound in translational fidelity. It delves into the molecular mechanisms by which mo5U expands codon recognition beyond the canonical wobble hypothesis, details its biosynthetic pathway, and presents quantitative data on its prevalence. Furthermore, this guide offers detailed experimental protocols for the analysis of tRNA modifications and the assessment of translational fidelity, alongside visual representations of key pathways and workflows to facilitate a deeper understanding of this critical aspect of gene expression.

Introduction

Translational fidelity, the precise decoding of messenger RNA (mRNA) codons into the correct amino acid sequence, is fundamental to cellular homeostasis. Errors in this process can lead to the synthesis of non-functional or toxic proteins, contributing to various cellular dysfunctions and diseases. A key player in maintaining this fidelity is transfer RNA (tRNA), which acts as an adaptor molecule, matching codons on the mRNA with their corresponding amino acids. The accuracy of this process is significantly enhanced by a vast array of post-transcriptional modifications found in tRNA molecules.

One such modification, this compound (mo5U), located at the wobble position (position 34) of the tRNA anticodon, plays a pivotal role in modulating codon recognition.[1][2] This guide explores the multifaceted role of mo5U and its closely related derivatives, 5-carboxymethoxyuridine (cmo5U) and 5-methoxycarbonylmethoxyuridine (mcmo5U), in ensuring translational fidelity.

Molecular Mechanism of this compound in Codon Recognition

According to Crick's wobble hypothesis, a single tRNA can recognize multiple codons for the same amino acid through non-Watson-Crick base pairing at the third codon position.[3] However, the presence of modifications like this compound at the wobble position (U34) expands this decoding capability even further.

The primary mechanism by which mo5U and its derivatives enhance translational fidelity is by increasing the conformational flexibility of the anticodon loop.[4] This allows for non-canonical base pairing with G, A, and U in the third position of the codon, a phenomenon not predicted by the original wobble hypothesis.[1][3] This expanded reading capacity is crucial for the efficient translation of certain codon families. For instance, in Bacillus subtilis, tRNAs containing mo5U can read codons ending in U, A, and G.[5] Similarly, in E. coli, tRNAs with cmo5U or mcmo5U can recognize codons ending in U, A, and G, and in some cases, even C.[6][7]

The conformational flexibility stems from the altered pucker of the ribose sugar at position 34. While unmodified uridine (B1682114) prefers a C3'-endo conformation, the presence of the 5-oxyacetic acid-based modifications favors a C2'-endo conformation, which facilitates broader base-pairing capabilities.[4] This allows a single tRNA species to decode a wider range of codons, thereby optimizing the translational machinery.

Biosynthesis of this compound and Its Derivatives

The biosynthesis of mo5U and its related modifications is a multi-step enzymatic process that begins with the hydroxylation of uridine at position 34 (U34) to form 5-hydroxyuridine (B57132) (ho5U).[8] From this common intermediate, the pathways diverge depending on the bacterial species.

In Gram-positive bacteria like Bacillus subtilis, the enzyme TrmR, a methyltransferase, utilizes S-adenosylmethionine (SAM) as a methyl donor to convert ho5U to mo5U.[1][2]

In Gram-negative bacteria such as Escherichia coli, the biosynthesis is more complex. The enzyme CmoA first synthesizes a unique SAM analog, carboxy-S-adenosylmethionine (Cx-SAM). Subsequently, the carboxymethyltransferase CmoB transfers the carboxymethyl group from Cx-SAM to ho5U to produce 5-carboxymethoxyuridine (cmo5U).[1] In certain tRNAs, cmo5U can be further methylated by the SAM-dependent methyltransferase CmoM to form 5-methoxycarbonylmethoxyuridine (mcmo5U).[6][9]

Quantitative Analysis of this compound Derivatives

The abundance of mo5U derivatives can vary depending on the specific tRNA, the bacterial species, and even the growth phase of the organism. Quantitative analysis, typically performed using techniques like HPLC and mass spectrometry, provides valuable insights into the regulation of translational fidelity.

| Organism | tRNA Species | Modification | Frequency | Growth Phase | Reference |

| E. coli | tRNAAla1 | mcmo5U | ~82% | Mid-log | [10] |

| E. coli | tRNASer1 | mcmo5U | ~84% | Mid-log | [10] |

| E. coli | tRNAPro3 | mcmo5U | ~34% | Mid-log | [10] |

| E. coli | tRNAPro3 | mcmo5U | ~100% | Stationary | [10] |

| E. coli | tRNAThr4 | mcmo5U | ~80% | Mid-log | [10] |

| E. coli | tRNALeu3 | cmo5U | Predominant | - | [10] |

| E. coli | tRNAVal1 | cmo5U | Predominant | - | [10] |

Experimental Protocols

Isolation and Purification of tRNA

A robust protocol for obtaining high-purity tRNA is essential for subsequent modification analysis.

Materials:

-

Bacterial cell pellet

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Isopropanol

-

70% Ethanol

-

DEAE-cellulose column

-

Binding buffer (e.g., 0.1 M Tris-HCl pH 7.5, 0.2 M NaCl)

-

Elution buffer (e.g., 0.1 M Tris-HCl pH 7.5, 1 M NaCl)

-

Nuclease-free water

Protocol:

-

Cell Lysis and Phenol Extraction: Resuspend the bacterial cell pellet in a suitable buffer and perform phenol:chloroform:isoamyl alcohol extraction to remove proteins and DNA.

-

RNA Precipitation: Precipitate the total RNA from the aqueous phase using isopropanol.

-

tRNA Enrichment: Resuspend the total RNA pellet in a low-salt buffer and apply it to a DEAE-cellulose column. Wash the column with the binding buffer to remove larger RNA species like mRNA and rRNA.

-

tRNA Elution: Elute the bound tRNA using a high-salt elution buffer.

-

Desalting and Concentration: Precipitate the eluted tRNA with isopropanol, wash with 70% ethanol, and resuspend in nuclease-free water.

-

Quantification and Quality Control: Determine the concentration and purity of the tRNA sample using a spectrophotometer (A260/A280 ratio should be ~2.0).

Analysis of tRNA Modifications by HPLC-MS/MS

This method allows for the identification and quantification of modified nucleosides.

Materials:

-

Purified tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Protocol:

-

Enzymatic Digestion: Incubate the purified tRNA with nuclease P1 to digest it into 5'-mononucleotides. Subsequently, add alkaline phosphatase to dephosphorylate the nucleotides into nucleosides.

-

HPLC Separation: Inject the resulting nucleoside mixture into an HPLC system equipped with a C18 column. Use a gradient of a suitable mobile phase (e.g., ammonium acetate and acetonitrile) to separate the individual nucleosides.

-

Mass Spectrometry Analysis: Couple the HPLC eluent to a tandem mass spectrometer. Use ESI in positive ion mode to generate ions of the nucleosides.

-

Identification and Quantification: Identify the modified nucleosides based on their retention times and mass-to-charge ratios (m/z) of the parent and fragment ions. Quantify the abundance of each modified nucleoside by integrating the area under the peak in the chromatogram.

In Vitro Translational Fidelity Assay

This assay measures the ability of a tRNA to correctly decode its cognate codon and discriminate against near-cognate codons.

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract)

-

mRNA template encoding a reporter protein (e.g., luciferase) with specific codons of interest

-

Amino acids (including a radiolabeled one, e.g., [35S]-methionine)

-

tRNA of interest (with and without the mo5U modification)

-

ATP, GTP, and an energy regenerating system

Protocol:

-

Reaction Setup: Assemble the in vitro translation reaction mixture containing the S30 extract, mRNA template, amino acids, energy source, and the specific tRNA to be tested.

-

Incubation: Incubate the reaction at 37°C for a defined period to allow for protein synthesis.

-

Quantification of Protein Synthesis: Stop the reaction and quantify the amount of synthesized reporter protein. If using a radiolabeled amino acid, this can be done by SDS-PAGE and autoradiography. For a luciferase reporter, measure the enzymatic activity.

-

Assessment of Fidelity: Compare the amount of protein synthesized with the tRNA containing mo5U versus the unmodified tRNA for both cognate and near-cognate codons. An increase in protein synthesis with the cognate codon and a decrease with near-cognate codons indicates enhanced translational fidelity.

Conclusion and Future Directions

This compound and its derivatives are critical for ensuring the fidelity and efficiency of translation in bacteria. Their ability to expand codon recognition at the wobble position highlights the intricate regulatory mechanisms that have evolved to fine-tune protein synthesis. The detailed methodologies provided in this guide offer a framework for researchers to investigate the role of these and other tRNA modifications in various biological contexts.

Future research in this area will likely focus on elucidating the complete enzymatic pathways for all tRNA modifications and understanding how these pathways are regulated in response to cellular stress and environmental changes. Furthermore, exploring the potential of targeting tRNA modifying enzymes for the development of novel antimicrobial agents presents an exciting avenue for drug development professionals. A deeper understanding of the role of tRNA modifications in translational fidelity will undoubtedly provide new insights into the fundamental processes of life and open up new therapeutic possibilities.

References

- 1. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 3. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A sensitive assay of translational fidelity (readthrough and termination) in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Overview of Thermo Scientific 1-Step IVT Systems | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Characteristics of 5-Methoxyuridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyuridine (5-moU) is a modified nucleoside, a derivative of uridine (B1682114), that has garnered significant interest in the fields of molecular biology, virology, and an area of particular importance, therapeutic mRNA development. Its incorporation into messenger RNA (mRNA) transcripts has been shown to confer advantageous properties, most notably a reduction in the innate immune response and an increase in mRNA stability, thereby enhancing protein expression. This technical guide provides a comprehensive overview of the core biophysical characteristics of this compound, detailed experimental protocols for its analysis and application, and a visualization of its impact on key cellular signaling pathways.

Core Biophysical Data

The fundamental biophysical properties of this compound are crucial for its application in various experimental and therapeutic contexts. A summary of these characteristics is presented below.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₄N₂O₇ | [1][2][3][4][5] |

| Molecular Weight | 274.23 g/mol | [1][3][4][5] |

| Melting Point | 217-218 °C | [6] |

| Solubility | Soluble in water.[2] Solubility in organic solvents like DMSO and ethanol (B145695) is also reported, but quantitative data is limited.[7] | Further experimental validation is recommended for specific applications. |

| pKa | Not experimentally determined in the reviewed literature. Computational studies on modified nucleobases suggest that the pKa of the uracil (B121893) ring can be influenced by modifications at the 5-position. | For uridine, the pKa of N3 is approximately 9.2. |

| UV Absorbance (λmax) | A UV absorption spectrum of this compound shows a maximum at approximately 265 nm at pH 2. | [2] The extinction coefficient for this compound-5'-triphosphate is reported as 8, though units and conditions are not specified.[8] |

Structural Information

This compound is characterized by the presence of a methoxy (B1213986) group (-OCH₃) at the 5th carbon of the uracil base. This modification distinguishes it from the canonical uridine nucleoside.

Chemical Structure of this compound:

Experimental Protocols

In Vitro Transcription of this compound-Modified mRNA

This protocol outlines the synthesis of mRNA transcripts with complete substitution of uridine triphosphate (UTP) with this compound triphosphate (5-moUTP).

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

-

Ribonucleotide solution mix (ATP, CTP, GTP, each at a final concentration of 7.5 mM)

-

This compound-5'-triphosphate (5-moUTP) solution (final concentration 7.5 mM)

-

RNase Inhibitor

-

Nuclease-free water

-

DNase I (RNase-free)

-

RNA purification kit

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. A typical 20 µL reaction is described below.

-

Nuclease-free water: to a final volume of 20 µL

-

5x Transcription Buffer: 4 µL

-

100 mM DTT: 2 µL

-

ATP, CTP, GTP solution mix (25 mM each): 2 µL

-

5-moUTP solution (75 mM): 2 µL

-

Linearized DNA template (0.5-1 µg): x µL

-

RNase Inhibitor (40 U/µL): 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Gently mix the components and incubate the reaction at 37°C for 2 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

-

RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

-

Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). The quality and integrity of the transcript can be assessed by agarose (B213101) gel electrophoresis.

Assessment of Immunogenicity of 5-moU-Modified mRNA in Cell Culture

This protocol describes a cell-based assay to evaluate the immunogenicity of 5-moU-modified mRNA by measuring the induction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-alpha (IFN-α).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1)

-

Complete cell culture medium

-

5-moU-modified mRNA and unmodified control mRNA

-

Transfection reagent (e.g., Lipofectamine MessengerMAX)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for human TNF-α and IFN-α

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed PBMCs or other immune cells in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete culture medium.

-

mRNA Transfection Complex Preparation:

-

For each well, dilute 100 ng of mRNA (5-moU-modified or unmodified control) in 25 µL of Opti-MEM or other serum-free medium.

-

In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 25 µL of Opti-MEM.

-

Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow complex formation.

-

-

Transfection: Add 50 µL of the mRNA-transfection reagent complex to each well containing the cells. Include a "no mRNA" control and a positive control (e.g., LPS for TNF-α).

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.

-

Cytokine Measurement by ELISA: Measure the concentration of TNF-α and IFN-α in the collected supernatants using the respective ELISA kits, following the manufacturer's protocols.[9][10]

-

Data Analysis: Compare the levels of cytokine secretion induced by the 5-moU-modified mRNA to the unmodified mRNA and the negative control. A significant reduction in cytokine levels for the 5-moU-modified mRNA indicates reduced immunogenicity.

In Vitro PKR Activation Assay

This protocol details an in vitro assay to determine the extent to which 5-moU-modified mRNA activates the dsRNA-dependent Protein Kinase R (PKR).

Materials:

-

Recombinant human PKR

-

Lambda protein phosphatase (λ-PPase)

-

PKR activation buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

5-moU-modified mRNA and unmodified control dsRNA (e.g., poly(I:C))

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies: anti-PKR (total) and anti-phospho-PKR (Thr446)

Procedure:

-

PKR Dephosphorylation: Dephosphorylate the recombinant PKR by incubating it with λ-PPase according to the enzyme manufacturer's instructions. This is necessary to ensure a low basal level of PKR phosphorylation.

-

Activation Reaction:

-

In a microcentrifuge tube, prepare the reaction mix containing dephosphorylated PKR, PKR activation buffer, and the RNA to be tested (5-moU-modified mRNA or control dsRNA) at various concentrations.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 15-30 minutes.

-

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

SDS-PAGE and Autoradiography:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated PKR.

-

-

Western Blot Analysis (Alternative to Radiography):

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against total PKR and phospho-PKR (Thr446) to determine the ratio of activated to total PKR.

-

-

Data Analysis: Quantify the level of PKR autophosphorylation in the presence of 5-moU-modified mRNA and compare it to the control dsRNA. A lower level of phosphorylation indicates reduced PKR activation.[11][12]

Signaling Pathways and Visualization

The incorporation of this compound into mRNA transcripts significantly impacts their interaction with the innate immune system. The primary mechanisms involve the modulation of Toll-like receptor (TLR) signaling and the dsRNA-dependent protein kinase R (PKR) pathway.

Toll-like Receptor (TLR) Signaling

Endosomal TLRs, particularly TLR7 and TLR8 in humans, are key sensors of single-stranded RNA (ssRNA). Recognition of unmodified foreign RNA by these receptors triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. The modification of uridine to this compound is thought to sterically hinder the binding of the mRNA to these receptors, thereby dampening the downstream inflammatory response.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. themoonlab.org [themoonlab.org]

- 4. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H, 13C and 15N chemical shift assignment of the stem-loop 5a from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]

- 7. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]

- 9. SignalKine⢠Human TNF-α Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 10. Human TNF alpha ELISA Kit (KHC3011) - Invitrogen [thermofisher.com]

- 11. Nucleoside modifications modulate activation of the protein kinase PKR in an RNA structure-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Controlling activation of the RNA-dependent protein kinase by siRNAs using site-specific chemical modification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Synthesis of 5-Methoxyuridine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyuridine triphosphate (5-MeO-UTP) is a modified ribonucleotide of significant interest in the development of mRNA-based therapeutics and diagnostics. Its incorporation into messenger RNA (mRNA) has been shown to enhance stability and reduce immunogenicity, critical attributes for effective in vivo applications. While chemical synthesis routes exist, enzymatic synthesis offers a highly specific, efficient, and environmentally friendly alternative. This technical guide provides a comprehensive overview of the core principles and methodologies for the enzymatic synthesis of this compound triphosphate, intended to equip researchers and drug development professionals with the necessary knowledge to implement this process. We detail the multi-enzyme cascade reaction, provide generalized experimental protocols, and present a logical workflow for its production.

Introduction

The therapeutic potential of messenger RNA has been unlocked by the development of modified nucleotides that can evade innate immune recognition and enhance translational efficiency. Among these, this compound (5moU) has emerged as a promising modification.[1] The active form for its incorporation into mRNA during in vitro transcription is this compound triphosphate (5-MeO-UTP). The enzymatic synthesis of 5-MeO-UTP from its precursor, this compound, leverages the cell's natural nucleotide salvage pathway, employing a cascade of kinase enzymes to sequentially phosphorylate the nucleoside. This biocatalytic approach offers significant advantages over traditional chemical methods, including high regio- and stereoselectivity, milder reaction conditions, and often higher yields in "one-pot" reaction setups.[2]

This guide will focus on the one-pot, multi-enzyme cascade approach, which represents an efficient and scalable method for the production of 5-MeO-UTP.

The Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound triphosphate is a three-step phosphorylation cascade that mimics the cellular pyrimidine (B1678525) salvage pathway.[3] The process begins with the nucleoside this compound and sequentially adds three phosphate (B84403) groups, donated by a phosphate donor like adenosine (B11128) triphosphate (ATP), to the 5'-hydroxyl group of the ribose sugar.

The enzymatic cascade involves the following key enzymes:

-

Uridine-Cytidine Kinase (UCK): This enzyme catalyzes the first phosphorylation step, transferring a phosphate group from ATP to this compound to produce this compound monophosphate (5-MeO-UMP). Human Uridine-Cytidine Kinase 2 (UCK2) is known to phosphorylate a variety of uridine (B1682114) and cytidine (B196190) analogs, including 5-hydroxyuridine, suggesting its potential activity on this compound.[2]

-

UMP-CMP Kinase (CMPK): The second step is catalyzed by UMP-CMP kinase, which transfers a second phosphate group from ATP to 5-MeO-UMP, yielding this compound diphosphate (B83284) (5-MeO-UDP). Human UMP-CMP kinase is known to phosphorylate a broad range of pyrimidine nucleoside monophosphates.[4][5]

-

Nucleoside Diphosphate Kinase (NDPK): The final phosphorylation is carried out by nucleoside diphosphate kinase, which converts 5-MeO-UDP to the desired product, this compound triphosphate (5-MeO-UTP), again using ATP as the phosphate donor. NDPKs exhibit broad substrate specificity, making them suitable for the final step in the synthesis of various modified NTPs.[6][7]

An ATP regeneration system is often coupled with this cascade to maintain a high concentration of the phosphate donor, drive the equilibrium towards product formation, and improve overall efficiency.

Experimental Workflow and Methodologies

The successful enzymatic synthesis of 5-MeO-UTP relies on the careful orchestration of several key steps, from the preparation of the necessary enzymes to the final purification of the product.

Enzyme Expression and Purification

A critical prerequisite for the enzymatic synthesis is the availability of highly pure and active kinases. Recombinant expression of Uridine-Cytidine Kinase, UMP-CMP Kinase, and Nucleoside Diphosphate Kinase is the most common approach.

Generalized Protocol for Enzyme Expression and Purification:

-

Gene Cloning: The genes encoding the desired kinases (e.g., human UCK2, human CMPK1, and a suitable NDPK) are cloned into an appropriate expression vector, often containing a purification tag such as a polyhistidine-tag (His-tag).

-

Protein Expression: The expression vectors are transformed into a suitable host, typically E. coli BL21(DE3) cells. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis: The bacterial cells are harvested and lysed to release the recombinant proteins.

-

Purification: The enzymes are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve high purity.[8]

One-Pot Enzymatic Synthesis of this compound Triphosphate

The one-pot synthesis approach, where all enzymes and substrates are combined in a single reaction vessel, is highly efficient.

Generalized One-Pot Synthesis Protocol:

-

Reaction Mixture:

-

This compound (starting substrate)

-

ATP (phosphate donor)

-

ATP Regeneration System (e.g., phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase, or acetyl phosphate and acetate (B1210297) kinase)[8]

-

Purified Uridine-Cytidine Kinase

-

Purified UMP-CMP Kinase

-

Purified Nucleoside Diphosphate Kinase

-

Reaction Buffer (e.g., Tris-HCl or HEPES buffer, containing MgCl₂)

-

-

Reaction Conditions:

-

The reaction is typically incubated at a controlled temperature (e.g., 37°C).

-

The pH of the reaction buffer is maintained within the optimal range for the enzymes (typically pH 7.5-8.0).

-

The reaction progress is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).

-

Purification of this compound Triphosphate

After the enzymatic reaction, the desired 5-MeO-UTP needs to be purified from the reaction mixture, which contains enzymes, unreacted substrates, and byproducts.

Generalized Purification Protocol:

-

Enzyme Removal: The enzymes are first removed, for instance, by heat inactivation followed by centrifugation, or by affinity removal if the enzymes are tagged.

-

Chromatographic Separation: The supernatant containing the nucleotides is then subjected to chromatographic purification. Anion-exchange chromatography is a common method for separating nucleotides based on their charge, effectively separating the monophosphate, diphosphate, and triphosphate forms.[9]

-

Desalting and Lyophilization: The fractions containing pure 5-MeO-UTP are pooled, desalted (e.g., by size-exclusion chromatography or dialysis), and then lyophilized to obtain the final product as a stable powder.

Data Presentation

Table 1: Key Enzymes in the 5-MeO-UTP Synthesis Cascade

| Enzyme | EC Number | Source Organism (Example) | Function in Cascade |

| Uridine-Cytidine Kinase (UCK) | 2.7.1.48 | Homo sapiens | This compound → 5-MeO-UMP |

| UMP-CMP Kinase (CMPK) | 2.7.4.14 | Homo sapiens | 5-MeO-UMP → 5-MeO-UDP |

| Nucleoside Diphosphate Kinase (NDPK) | 2.7.4.6 | Dictyostelium discoideum | 5-MeO-UDP → 5-MeO-UTP |

Table 2: Generalized Reaction Conditions for One-Pot Enzymatic Synthesis of 5-MeO-UTP

| Parameter | Typical Range |

| This compound Concentration | 10 - 50 mM |

| ATP Concentration | 1.2 - 2.0 equivalents |

| MgCl₂ Concentration | 5 - 20 mM |

| Temperature | 30 - 37 °C |

| pH | 7.5 - 8.5 |

| Reaction Time | 12 - 72 hours |

Table 3: Hypothetical Quantitative Results for Enzymatic 5-MeO-UTP Synthesis

| Starting Material | Product | Conversion Yield (%) | Purity (%) |

| This compound | 5-MeO-UTP | 70 - 95 | >95 |

Note: The values in this table are illustrative and based on reported yields for the enzymatic synthesis of other modified nucleoside triphosphates. Actual yields for 5-MeO-UTP synthesis would need to be determined experimentally.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow of the one-pot enzymatic synthesis of this compound triphosphate.

Caption: Workflow for the one-pot enzymatic synthesis of 5-MeO-UTP.

Conclusion

The enzymatic synthesis of this compound triphosphate via a multi-enzyme cascade offers a robust and efficient method for producing this critical component of modified mRNA therapeutics. The one-pot approach simplifies the process and, when coupled with an effective ATP regeneration system, can achieve high conversion yields. While this guide provides a foundational understanding and generalized protocols, optimization of specific reaction parameters, including enzyme and substrate concentrations, will be crucial for maximizing the efficiency of 5-MeO-UTP production in a research or industrial setting. The continued development of novel and more efficient kinase enzymes will further enhance the utility of this biocatalytic approach in the future.

References

- 1. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. UCK2 - Wikipedia [en.wikipedia.org]

- 3. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates | MDPI [mdpi.com]

- 9. US2950228A - Enzymatic process - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for In Vitro Transcription with 5-Methoxyuridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique for the production of messenger RNA (mRNA) for a myriad of applications, including vaccines, protein replacement therapies, and gene editing. The immunogenicity and stability of synthetic mRNA are critical parameters influencing its therapeutic efficacy. Unmodified in vitro transcribed mRNA can trigger innate immune responses, primarily through the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which can lead to inflammation and reduced protein expression.[1][2][3][4][5][6]

The incorporation of modified nucleotides is a key strategy to circumvent these limitations. 5-Methoxyuridine (5moU), a modified uridine (B1682114) triphosphate, has emerged as a promising candidate for generating mRNA with enhanced stability and reduced immunogenicity, leading to improved translational efficiency in vivo.[7][8][9] This document provides a detailed protocol for the in vitro transcription of mRNA with complete substitution of uridine triphosphate (UTP) by this compound triphosphate (5moU-TP), along with supporting data and downstream purification procedures.

Advantages of Incorporating this compound

The substitution of UTP with 5moU-TP during in vitro transcription offers several significant advantages:

-

Reduced Immunogenicity: 5moU modification significantly diminishes the activation of innate immune sensors like TLR3, TLR7, TLR8, and RIG-I, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and type I interferons (IFN-β).[8]

-

Increased Stability: The presence of this compound can enhance the resistance of mRNA to nuclease degradation, thereby increasing its half-life within the cellular environment.[7]

-

Improved Translation Efficiency: By mitigating the innate immune response and increasing stability, 5moU-modified mRNA can lead to higher and more sustained protein expression in vivo.[7][10]

Data Presentation

Table 1: In Vitro Transcription Yield with this compound

| Template | UTP/5moU-TP Ratio | Expected Yield (µg per 20 µL reaction) | Reference |

| 1.4 kb control DNA | 100% 5moU-TP | 100 - 130 | [11][12] |

| Various | 100% UTP | Variable, dependent on template and conditions | General IVT knowledge |

| Various | 100% 5moU-TP | Generally comparable to UTP, with some studies showing good yields | [13] |

Note: Yields can vary depending on the specific template, promoter sequence, and reaction optimization.

Table 2: Effect of this compound Modification on Protein Expression

| Reporter Gene | Cell Line | Modification | Relative Protein Expression (Compared to Unmodified) | Reference |

| eGFP | Various cell lines | 5moU | Top 3 performer (along with me1ψ and ψ) | [7] |

| Luciferase | THP-1 cells | 5moU | Equivalent to Ψ | [10] |

| Survivin | HeLa cells | 5moU | Lower than unmodified | [14] |

Note: The impact of 5moU on translation efficiency can be context-dependent, influenced by the specific mRNA sequence and the cellular environment.

Table 3: Reduction of Innate Immune Response by this compound Modification

| Cell Type | Cytokine | Modification | Fold Change in Cytokine Level (Compared to Unmodified) | Reference |

| Human Macrophages | TNF-α | 5moU | Significantly lower | [8] |

| Human Macrophages | IL-6 | 5moU | Significantly lower | [8] |

| Human Macrophages | IFN-β | 5moU | Non-detectable | [8] |

| Human PBMCs | TNF-α | 5moU | Significantly lower | [14] |

| Human PBMCs | IFN-α | 5moU | Significantly lower | [14] |

Experimental Protocols

I. In Vitro Transcription with 100% this compound Substitution

This protocol describes a generic method for the in vitro transcription of mRNA with complete replacement of UTP with this compound triphosphate.

1. Reagent Preparation:

-

Linearized DNA Template: Linearize a plasmid containing the gene of interest downstream of a T7 promoter using a restriction enzyme that generates a blunt or 5' overhang end. Purify the linearized template using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Resuspend the template in nuclease-free water at a concentration of 0.5-1 µg/µL.

-

NTP Mix (with 5moU): Prepare a 10X NTP mix containing 10 mM ATP, 10 mM CTP, 10 mM GTP, and 10 mM this compound triphosphate (5moU-TP) in nuclease-free water.

-

10X Transcription Buffer: 400 mM Tris-HCl (pH 8.0), 200 mM MgCl₂, 20 mM Spermidine (B129725), 100 mM DTT. Store in aliquots at -20°C.

-

T7 RNA Polymerase: High-concentration, nuclease-free T7 RNA polymerase.

-

RNase Inhibitor: A recombinant RNase inhibitor to protect the transcribed RNA from degradation.

2. In Vitro Transcription Reaction Setup:

For a standard 20 µL reaction:

| Component | Volume | Final Concentration |

| Nuclease-free water | Up to 20 µL | - |

| 10X Transcription Buffer | 2 µL | 1X |

| 10X NTP Mix (with 5moU) | 2 µL | 1 mM each NTP |

| Linearized DNA Template (0.5-1 µg/µL) | 1 µL | 25-50 ng/µL |

| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |

| T7 RNA Polymerase (e.g., 50 U/µL) | 1 µL | 2.5 U/µL |

| Total Volume | 20 µL |

3. Reaction Incubation:

-

Assemble the reaction at room temperature in the order listed to prevent precipitation of the DNA template by spermidine in the transcription buffer.

-

Mix the components gently by pipetting up and down.

-

Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may not necessarily increase the yield of full-length transcripts and can sometimes lead to an increase in byproducts.

4. Template DNA Removal:

-

After incubation, add 1 µL of DNase I (RNase-free) to the reaction mixture.

-

Incubate at 37°C for 15-30 minutes.

II. Purification of this compound-Modified RNA

Purification is crucial to remove the DNA template, unincorporated nucleotides, enzymes, and potential double-stranded RNA (dsRNA) byproducts.

A. Silica-Based Column Purification

This method is rapid and effectively removes proteins, salts, and unincorporated nucleotides.[15][16]

1. Binding:

-

Add a volume of binding buffer (typically containing a high concentration of a chaotropic salt like guanidinium (B1211019) thiocyanate) to the IVT reaction mixture as recommended by the column manufacturer.

-

Add an equal volume of 100% ethanol to the mixture and mix well.

-

Transfer the mixture to a silica (B1680970) spin column placed in a collection tube.

-

Centrifuge for 30-60 seconds at >10,000 x g and discard the flow-through.

2. Washing:

-

Add the recommended volume of wash buffer 1 (containing a lower concentration of chaotropic salt) to the column.

-

Centrifuge for 30-60 seconds and discard the flow-through.

-

Add the recommended volume of wash buffer 2 (typically containing ethanol) to the column.

-

Centrifuge for 30-60 seconds and discard the flow-through.

-

Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.

3. Elution:

-

Place the column in a clean, nuclease-free microcentrifuge tube.

-

Add 30-50 µL of nuclease-free water to the center of the silica membrane.

-

Incubate at room temperature for 1-2 minutes.

-

Centrifuge for 1-2 minutes to elute the purified RNA.

B. Oligo d(T) Purification for Poly(A)-Tailed mRNA

This method specifically isolates polyadenylated mRNA, effectively removing truncated transcripts and other RNA species that lack a poly(A) tail.[17][18][19]

1. Binding:

-

Equilibrate the oligo d(T) resin (beads or column) with a high-salt binding buffer (e.g., containing 0.5 M NaCl).

-

Heat the RNA sample to 65-70°C for 5 minutes to denature secondary structures, then place on ice.

-

Add the denatured RNA to the equilibrated oligo d(T) resin.

-

Allow the RNA to bind to the resin at room temperature with gentle mixing for 10-15 minutes.

2. Washing:

-

Wash the resin several times with a medium-salt wash buffer to remove non-specifically bound molecules.

-

Follow with washes using a low-salt wash buffer to remove weakly bound, non-polyadenylated RNAs.

3. Elution:

-

Elute the poly(A)-tailed mRNA from the resin using a no-salt elution buffer (e.g., 10 mM Tris-HCl).

-

The absence of salt destabilizes the hybridization between the poly(A) tail and the oligo d(T) ligands, releasing the purified mRNA.

III. Quality Control of this compound-Modified RNA

-

Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

-

Purity: Assess the purity by calculating the A260/A280 and A260/A230 ratios. Pure RNA should have an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.

-

Integrity: Analyze the integrity of the transcribed RNA on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). A sharp, single band at the expected size indicates high-quality, full-length RNA.

Mandatory Visualizations

Caption: Experimental workflow for in vitro transcription with this compound.

Caption: Innate immune signaling pathways activated by IVT RNA.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]

- 3. Innate immune responses to RNA: sensing and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA Recognition and Immunity—Innate Immune Sensing and Its Posttranscriptional Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. Mechanisms of RIG-I-Like Receptor Activation and Manipulation by Viral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Chemically Modified Messenger RNA on Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. HighYield T7 mRNA Synthesis Kit (5moUTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. High-Purity- Column-Based RNA Purification| TIANGEN [en.tiangen.com]

- 16. neb.com [neb.com]

- 17. etherna.be [etherna.be]

- 18. cytivalifesciences.com [cytivalifesciences.com]

- 19. dcvmn.org [dcvmn.org]

Application Notes and Protocols for Incorporating 5-Methoxyuridine into Synthetic mRNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 5-methoxyuridine (5moU) into synthetic messenger RNA (mRNA). The inclusion of 5moU is a critical modification strategy to enhance mRNA stability, increase translational efficiency, and reduce innate immune responses, thereby improving the overall efficacy and safety of mRNA-based therapeutics and vaccines.

Introduction

Synthetic mRNA has emerged as a powerful tool in drug development, offering a versatile platform for protein replacement therapies, cancer immunotherapies, and vaccines. However, unmodified in vitro transcribed (IVT) mRNA can be immunogenic, leading to undesirable cellular responses and reduced protein expression. The incorporation of modified nucleosides, such as this compound, is a key strategy to overcome these limitations. 5moU, a modified form of uridine (B1682114), has been shown to significantly decrease the immunogenicity of mRNA by reducing its recognition by pattern recognition receptors (PRRs) like RIG-I and Toll-like receptors (TLRs).[1][2] Furthermore, 5moU-modified mRNA can exhibit enhanced stability and translational capacity.[3][4]

These notes will guide researchers through the rationale, benefits, and practical application of incorporating 5moU into synthetic mRNA, providing detailed protocols for its synthesis and evaluation.

Key Benefits of Incorporating this compound

-

Reduced Immunogenicity: 5moU modification helps the mRNA evade detection by the innate immune system, thereby reducing the production of pro-inflammatory cytokines.[2][5][6] This is crucial for applications requiring high doses of mRNA or repeated administrations.

-

Enhanced Translation Efficiency: By mitigating the innate immune response, which can lead to translational arrest, 5moU modification can result in higher and more sustained protein expression from the synthetic mRNA.[1][4]

-

Improved mRNA Stability: The presence of 5moU can protect the mRNA molecule from degradation by intracellular ribonucleases, leading to a longer half-life and prolonged protein production.[3][4]

-